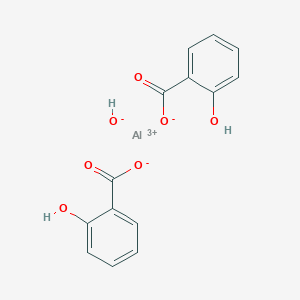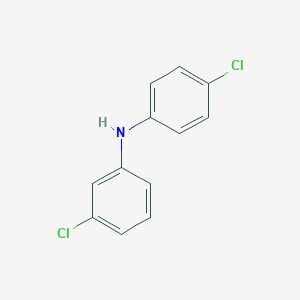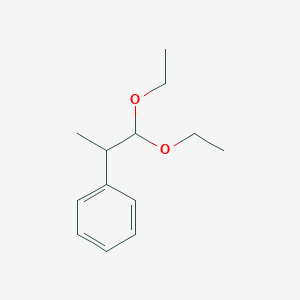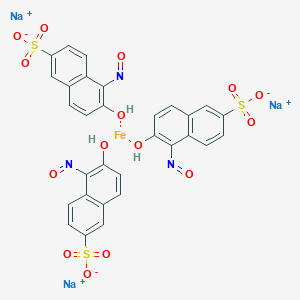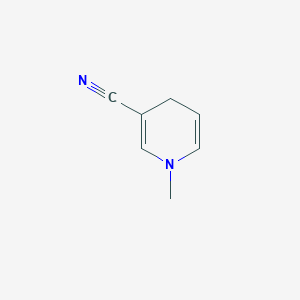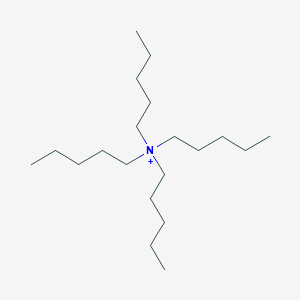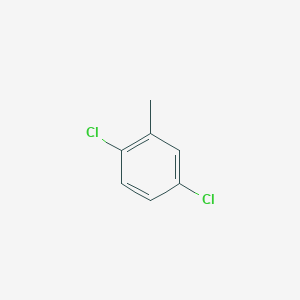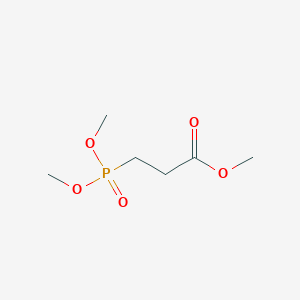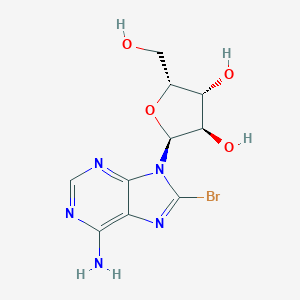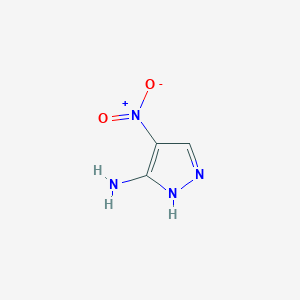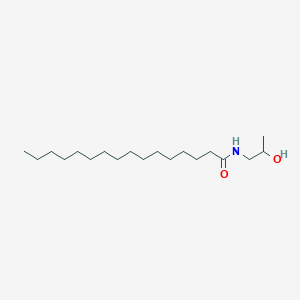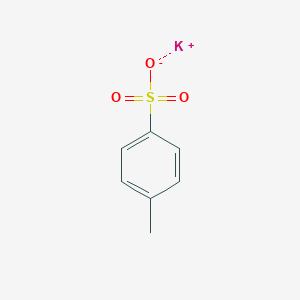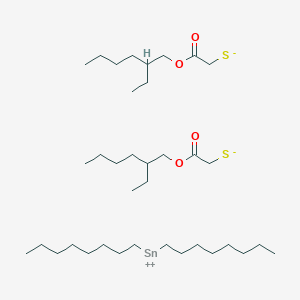![molecular formula C10H11N3O2 B098656 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16953-81-4](/img/structure/B98656.png)
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation.
Mecanismo De Acción
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed on platelets, endothelial cells, and other cell types, and is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation. By blocking the P2Y1 receptor, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits platelet aggregation and thrombus formation, and reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have a protective effect on the heart during ischemia-reperfusion injury, suggesting that it may have potential therapeutic applications for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used for the treatment of thrombotic and inflammatory diseases. Another area of interest is the investigation of the potential therapeutic applications of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione for the treatment of cardiovascular diseases such as stroke and myocardial infarction. Finally, further research is needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its potential effects on other physiological processes.
Métodos De Síntesis
The synthesis of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The overall yield of this synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo, making it a promising candidate for the treatment of thrombotic disorders such as stroke, myocardial infarction, and deep vein thrombosis. 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
Número CAS |
16953-81-4 |
|---|---|
Nombre del producto |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1,3,6-trimethylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-7-8(11-6)9(14)13(3)10(15)12(7)2/h4-5H,1-3H3 |
Clave InChI |
LMOBTBKXWNTLAB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
Sinónimos |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




